1-(2-Methylmorpholin-4-yl)propan-2-ol
Overview
Description
1-(2-Methylmorpholin-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Thermodynamics
Molecular Interactions in Polar Binary Mixtures : Studies have investigated the molecular interactions between polar systems such as N-methyl aniline and alcohols (including propan-2-ol), focusing on dielectric permittivity across various frequencies. These studies reveal the significance of molecular interactions in determining the physical properties of mixtures, which could be relevant for understanding the behavior of "1-(2-Methylmorpholin-4-yl)propan-2-ol" in similar contexts. The research emphasizes the role of hydrogen bonding and dipole moments in defining the characteristics of these mixtures (Krishna & Mohan, 2012).
Dielectric and Thermodynamic Parameters : Another aspect of scientific research involves correlating dielectric and thermodynamic parameters in hydrogen-bonded binary mixtures of alcohol and alkyl benzoates. This type of study provides a framework for understanding how "this compound" might interact with other compounds at the molecular level, offering insights into its potential applications in materials science and chemistry (Mohan, Sastry, & Murthy, 2011).
Synthesis and Characterization of Complex Compounds
Synthesis of Complex Molecules : Research on the synthesis and characterization of complex compounds, including those involving alcohol components, sheds light on methodologies that could be applied to "this compound". For instance, studies on the synthesis of cathinones and the characterization of their molecular structures provide a basis for exploring the synthetic potential of related compounds, including their structural analysis through techniques like X-ray crystallography and NMR spectroscopy (Nycz et al., 2011).
Catalytic Applications and Chemical Reactions : The development of catalysts for chemical reactions, such as transfer hydrogenation, and the synthesis of ionic compounds demonstrate the chemical versatility and potential application areas for molecules with structural similarities to "this compound". These studies highlight the role of such compounds in facilitating or enhancing chemical reactions, which is crucial for pharmaceutical synthesis, material science, and chemical engineering (Aydemir et al., 2014).
Properties
IUPAC Name |
1-(2-methylmorpholin-4-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(10)5-9-3-4-11-8(2)6-9/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBLMWVHBZYUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.